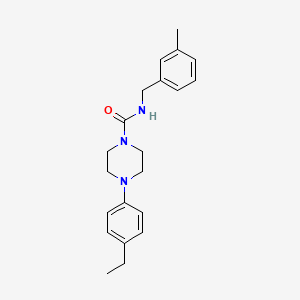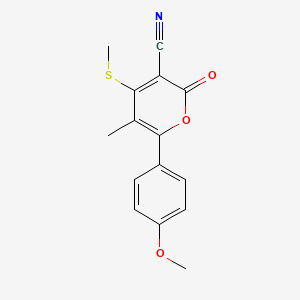![molecular formula C12H12N4S B15283066 6-ethyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B15283066.png)
6-ethyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide is a heterocyclic compound that belongs to the class of triazinoindoles. This compound is characterized by its unique structure, which includes an indole ring fused with a triazine ring, and a hydrosulfide group attached to the triazine ring. The presence of the ethyl and methyl groups further distinguishes this compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylindole-3-carboxaldehyde with ethyl hydrazinecarboxylate to form an intermediate hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazinoindole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
6-ethyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide can undergo various chemical reactions, including:
Oxidation: The hydrosulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the hydrosulfide group, forming the corresponding triazinoindole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazinoindoles, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-ethyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 6-ethyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide exerts its effects involves its ability to chelate iron ions. By binding to ferrous ions, the compound can disrupt iron-dependent cellular processes, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is particularly relevant in the context of cancer therapy, where iron chelation can inhibit the proliferation of rapidly dividing cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: Similar structure but lacks the ethyl group.
5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide: Similar structure with an additional methyl group at a different position.
Uniqueness
6-ethyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide is unique due to the specific positioning of its ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C12H12N4S |
|---|---|
Molekulargewicht |
244.32 g/mol |
IUPAC-Name |
6-ethyl-5-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C12H12N4S/c1-3-7-5-4-6-8-9-11(16(2)10(7)8)13-12(17)15-14-9/h4-6H,3H2,1-2H3,(H,13,15,17) |
InChI-Schlüssel |
TYSGPBXZUJOJFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C(=CC=C1)C3=NNC(=S)N=C3N2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-Benzofuran-2-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282986.png)


![methyl 3-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B15283007.png)
![2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-N-methylacetamide](/img/structure/B15283015.png)
![Ethyl ({4-amino-5-[{4-amino-2-[(2-ethoxy-2-oxoethyl)sulfanyl]-6-oxo-1,6-dihydro-5-pyrimidinyl}(phenyl)methyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}sulfanyl)acetate](/img/structure/B15283024.png)



![4-{[(2,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B15283054.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B15283057.png)


![5-chloro-3-hydroxy-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B15283072.png)
